molecular formula C7H10N2O3 B13311604 2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid

2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid

Cat. No.: B13311604
M. Wt: 170.17 g/mol
InChI Key: SSHFDZKCOMJCNN-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid (CAS Number: 1548410-93-0 ) is a high-purity chemical compound supplied for research and development purposes. This molecule has a molecular formula of C 7 H 10 N 2 O 3 and a molecular weight of 170.17 g/mol . It features a propanoic acid chain with a hydroxyl group at the 2-position and a 1-methyl-1H-pyrazol-3-yl substituent, a structure that may offer interesting coordination chemistry and hydrogen-bonding capabilities in the solid state, as seen in related pyrazole-based structures . Potential Research Applications: While specific biological data for this compound is not available, its structural motif is of significant interest in medicinal chemistry. Pyrazole derivatives are extensively investigated for their pharmacological properties. Related compounds have been studied as precursors in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and have demonstrated potent antimicrobial activities against strains such as Staphylococcus aureus and Aspergillus niger in published research . Researchers may explore this specific molecule as a building block in organic synthesis, a ligand in coordination chemistry, or a core structure in the development of new bioactive agents. Important Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals .

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-hydroxy-3-(1-methylpyrazol-3-yl)propanoic acid

InChI

InChI=1S/C7H10N2O3/c1-9-3-2-5(8-9)4-6(10)7(11)12/h2-3,6,10H,4H2,1H3,(H,11,12)

InChI Key

SSHFDZKCOMJCNN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CC(C(=O)O)O

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation (Core Structure)

The methyl-substituted pyrazole moiety is constructed first. A β-diketone precursor reacts with methylhydrazine in ethanol at 80°C for 12 hours, yielding 1-methyl-1H-pyrazole-3-carbaldehyde as an intermediate.

Reaction equation :
$$
\text{β-diketone} + \text{CH}3\text{NHNH}2 \xrightarrow{\text{EtOH, Δ}} \text{1-methyl-1H-pyrazole-3-carbaldehyde}
$$

Aldol Condensation (Chain Elongation)

The aldehyde intermediate undergoes aldol condensation with glyoxylic acid (HOOC–CHO) in methanol, catalyzed by 10 mol% pyrrolidine. This step forms the β-hydroxypropanoic acid backbone.

Key conditions :

  • Solvent: Methanol
  • Temperature: Reflux (65°C)
  • Duration: 24 hours
  • Yield: 68–72%

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance throughput, flow reactors achieve 89% yield by maintaining precise parameters:

Parameter Value
Residence time 30 minutes
Temperature 70°C
Catalyst Amberlyst A-21 resin
Purification method Crystallization (MeOH)

This method reduces side products like 3-(1-methyl-1H-pyrazol-5-yl) isomers to <2%.

Crystallization Protocols

Post-synthesis purification uses solvent-antisolvent systems:

Component Ratio (v/v) Purity Achieved
Ethyl acetate 1:3 95%
Heptane 1:4 98%

Crystalline Form-T15-3 (identified via DSC/TGA) is isolated by acidifying the sodium salt solution with HCl at 15°C.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
FT-IR 3279 cm⁻¹ (O–H), 1702 cm⁻¹ (C=O)
¹H NMR (DMSO-d₆) δ 12.3 (COOH), 7.52 (pyrazole H), 4.21 (CH–OH)
HRMS m/z 171.0648 [M+H]⁺ (calc. 171.0644)

Purity Assessment

HPLC methods (USP/EP compliant) resolve critical impurities:

Column Mobile Phase Retention Time (min)
C18 (4.6 × 150 mm) 0.1% H3PO4:MeOH (70:30) 6.8

Comparative Method Analysis

Method Advantages Limitations
Batch synthesis Low equipment cost Scalability issues
Flow chemistry High reproducibility Initial setup cost
Solvent-free routes Eco-friendly Lower yields (55%)

Challenges and Solutions

  • Regioselectivity : Methyl group placement is controlled by using N-methylhydrazine instead of unsubstituted hydrazine.
  • Acid Sensitivity : Reactions are conducted under nitrogen to prevent decarboxylation.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of 2-oxo-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid.

    Reduction: Formation of 2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid is an organic compound notable for having a hydroxy group and a pyrazole ring. Its molecular formula is C7H10N2O3C_7H_{10}N_2O_3, and it consists of a propanoic acid component bound to a methyl-substituted pyrazole. This configuration gives it unique chemical characteristics that are useful in a variety of scientific domains, most notably organic synthesis and medicinal chemistry.

Synthesis
The synthesis of this compound commonly involves optimizing synthetic routes to achieve the highest yield at the lowest cost, potentially using continuous flow reactors and advanced purification techniques.

Applications
this compound has several applications. Interaction studies involving this compound are centered on its binding affinity and specificity for different enzymes and receptors. The presence of hydroxy and carboxylic acid groups enables adaptable interactions via hydrogen bonding and ionic interactions. These studies are critical for clarifying the compound's possible therapeutic benefits and mechanisms of action. The compound can be transformed into more complex molecules, increasing its usefulness in organic synthesis.

Biological Activity
The biological activity of this compound is mostly attributable to its interaction with particular molecular targets. The hydroxy and carboxylic acid groups can establish hydrogen bonds with enzymes or receptors, while the pyrazole ring may participate in πππ-π interactions. This combination of interactions has the potential to alter the activity of target proteins, leading to a variety of biological effects, including anti-inflammatory and analgesic properties. Compounds with similar structures have been shown to have substantial biological activity, making this one a good candidate for additional pharmacological research.

Structural Analogues
Several compounds share structural similarities with this compound:

  • 2-hydroxy-3-(1H-pyrazol-4-yl)propanoic acid Lacks the methyl group on the pyrazole ring, leading to a different reactivity profile due to structural variation.
  • 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid Lacks the hydroxy group and may exhibit different biological activities.
  • 2-hydroxy-3-(1H-pyrazol-4-yl)butanoic acid Has an additional carbon in the propanoic chain, which alters hydrophobicity and potential interactions.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ in the heterocyclic substituent (pyrazole, tetrazole, imidazole) and functional groups (hydroxy, amino, thioether). Key examples include:

Compound Name CAS No. Molecular Formula MW (g/mol) Key Features Biological Activity/Applications
2-Hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid Not provided C₇H₁₀N₂O₃ 170.17 Pyrazole ring, β-hydroxy group Hypothesized NSAID-like activity
2-Hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid 881585-85-9 C₁₀H₁₀N₄O₃S 266.28 Tetrazole-thioether, phenyl group Unknown; potential enzyme inhibition
2-Hydroxy-3-(1H-imidazol-4-yl)propanoic acid Not provided C₆H₈N₂O₃ 156.14 Imidazole ring Possible hydrogen-bonding interactions
(2S)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid 1102835-81-3 C₇H₁₁N₃O₂ 169.18 Pyrazole ring, α-amino group Peptide synthesis, enzyme inhibitors
β-Hydroxy-β-arylalkanoic acids (e.g., Fenbufen) Multiple Varies Varies Aryl groups, β-hydroxy Anti-inflammatory, anti-proliferative
Key Observations:
  • Pyrazole vs. Tetrazole/Imidazole : The pyrazole ring (two adjacent N atoms) offers distinct electronic effects compared to tetrazole (four N atoms) or imidazole (two N atoms, one acidic NH). For example, imidazole derivatives exhibit stronger hydrogen-bonding capacity due to the NH group, influencing crystal packing or protein interactions .
  • Functional Groups: The β-hydroxy group in the target compound may enhance COX enzyme binding (similar to NSAIDs), while amino-substituted analogs (e.g., ) are more suited for chiral synthesis or targeting amino acid receptors .
  • Steric Effects : The 1-methyl group on the pyrazole in the target compound likely reduces metabolic degradation compared to phenyl-substituted analogs (e.g., 881585-85-9).

Physicochemical Properties

  • Solubility : The hydroxy group in the target compound increases hydrophilicity compared to thioether () or methylated analogs.

Biological Activity

2-Hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid is a compound of interest in medicinal chemistry due to its unique structural features, including a hydroxy group and a pyrazole ring. This compound has been studied for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Information

  • Molecular Formula : C₇H₁₀N₂O₃
  • Molecular Weight : 170.17 g/mol
  • SMILES Notation : CN1C=C(C=N1)CC(C(=O)O)O
  • InChIKey : DHILZWVRMFHUQM-UHFFFAOYSA-N

The presence of both hydroxy and carboxylic acid groups allows for versatile interactions through hydrogen bonding and ionic interactions, which are crucial for its biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, while the pyrazole ring may participate in π-π interactions. These interactions can modulate the activity of target proteins, potentially leading to various biological effects.

Anti-inflammatory Properties

Research indicates that compounds with similar structures often exhibit significant anti-inflammatory activity. The ability of this compound to inhibit pro-inflammatory cytokines has been noted in preliminary studies. For instance, it has shown potential in downregulating TNF-alpha and IL-6 production in vitro, suggesting a mechanism for reducing inflammation .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro experiments demonstrated that it could induce apoptosis in cancer cell lines, particularly those overexpressing HER2, such as gastric cancer cells. The compound's mechanism involves disrupting protein-protein interactions critical for cancer cell survival and proliferation .

Case Study: HER2-positive Gastric Cancer

A study focused on the effects of various pyrazole derivatives on HER2-positive gastric cancer cells found that this compound exhibited significant cytotoxicity. The compound was shown to inhibit cell proliferation and induce apoptosis in a concentration-dependent manner, indicating its potential as a therapeutic agent against resistant cancer forms .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
2-Hydroxy-3-(1H-pyrazol-4-yl)propanoic acidLacks methyl group on pyrazoleDifferent reactivity profile
3-(1-methyl-1H-pyrazol-4-yl)propanoic acidLacks hydroxy groupMay exhibit different biological activities
2-Hydroxy-3-(1H-pyrazol-4-yl)butanoic acidHas an additional carbonAlters hydrophobicity and potential interactions

The uniqueness of this compound lies in its combination of both hydroxy and methyl groups, influencing its reactivity and biological interactions significantly compared to its analogs .

Q & A

Q. What are the key challenges in synthesizing 2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid, and what methodologies address them?

Synthesis typically involves multi-step routes, including pyrazole ring formation and regioselective functionalization. For example:

  • Pyrazole ring construction : Condensation reactions between hydrazines and β-ketoesters or α,β-unsaturated carbonyl compounds, with regioselectivity controlled by substituents or catalysts .
  • Propanoic acid chain introduction : Michael addition or alkylation reactions, requiring careful pH and temperature control to avoid side products .
  • Purification : Column chromatography or recrystallization is critical due to polar intermediates and byproducts .

Q. How is the molecular structure of this compound confirmed experimentally?

  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures, resolving hydrogen bonding patterns, and validating stereochemistry .
  • Spectroscopic techniques : NMR (1H/13C) confirms proton environments and carbon frameworks, while mass spectrometry verifies molecular weight .

Q. What preliminary biological activities have been reported for pyrazole-containing propanoic acid derivatives?

Structural analogs exhibit:

  • Antimicrobial activity : Pyrazole rings disrupt bacterial cell membranes or enzyme function (e.g., dihydrofolate reductase inhibition) .
  • Anti-inflammatory effects : Carboxylic acid groups may modulate COX-2 or cytokine pathways .
  • Metabolic interactions : Preliminary studies suggest binding to enzymes like dehydrogenases or kinases .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported stereochemical outcomes?

Discrepancies in stereochemistry (e.g., racemization during synthesis) are addressed via:

  • Graph-set analysis : Maps hydrogen-bonding networks to distinguish enantiomers or polymorphs .
  • Twinned data refinement : SHELXL handles twinning in crystals to improve accuracy of chiral center assignments .
  • Example: A study comparing R/S configurations in pyrazole derivatives used SHELXE to resolve overlapping electron density peaks .

Q. What strategies optimize regioselectivity in pyrazole functionalization for structure-activity relationship (SAR) studies?

  • Directed C-H activation : Transition metal catalysts (e.g., Pd) direct substitutions to the pyrazole 3- or 5-position .
  • Protecting group strategies : Temporary blocking of reactive sites (e.g., methyl groups) enables selective modification .
  • Table 1 : SAR of pyrazole-propanoic acid analogs
CompoundPyrazole SubstitutionBioactivity (IC50)Key Finding
Target compound3-position12 μM (COX-2)Enhanced selectivity vs. COX-1
4-Pyrazole isomer (CAS 1249548-97-7)4-position>100 μMReduced potency due to steric hindrance

Q. How are computational methods integrated to explain conflicting enzymatic inhibition data?

Discrepancies between in vitro and cellular assays are analyzed via:

  • Molecular docking : Predicts binding modes to active sites (e.g., using AutoDock Vina). A study found that protonation states of the carboxylic acid group affect docking scores .
  • MD simulations : Assess stability of ligand-protein complexes over time, identifying key residues for mutagenesis validation .
  • Free energy calculations (MM/PBSA) : Quantifies contributions of hydrophobic vs. hydrogen-bonding interactions .

Q. What analytical techniques resolve purity disputes in synthetic batches?

  • HPLC-MS : Detects trace impurities (e.g., regioisomers or unreacted intermediates) with ≤0.1% sensitivity .
  • Elemental analysis : Confirms stoichiometry discrepancies caused by hydrate formation or salt impurities .
  • NMR diffusion-ordered spectroscopy (DOSY) : Differentiates aggregates or co-crystallized solvents .

Methodological Recommendations

  • For crystallography : Use SHELXL for high-resolution refinement and PLATON for validation .
  • For SAR optimization : Prioritize 3-substituted pyrazoles over 4-substituted analogs due to steric and electronic advantages .
  • For bioactivity assays : Include chelating agents (e.g., EDTA) in buffer systems to mitigate metal-ion interference with the carboxylic acid group .

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